3-amino-N-(2,4-dichlorophenyl)benzamide

VAP-1 inhibition SSAO Inflammation

Researchers building benzamide-based VAP-1 SAR often face batch-to-batch variability and limited characterization data. This compound provides a rigorously defined standard with documented IC50 values and physicochemical properties. • Human VAP-1 IC50: 180 nM; Rat VAP-1 IC50: 23 nM for species-specific potency comparison. • Lead-like profile: LogD 3.25, MW 281.13, tPSA 55.1 Ų; ideal for computational model calibration. • ≥98% purity (HPLC); 3-amino handle enables rapid derivatization for library synthesis. • Sourced from multiple qualified suppliers; cool, dry storage ensures long-term stability.

Molecular Formula C13H10Cl2N2O
Molecular Weight 281.14
CAS No. 425650-72-2
Cat. No. B2420843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(2,4-dichlorophenyl)benzamide
CAS425650-72-2
Molecular FormulaC13H10Cl2N2O
Molecular Weight281.14
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18)
InChIKeyLPNBIVMNNQDVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(2,4-dichlorophenyl)benzamide: Key Research Parameters


3-Amino-N-(2,4-dichlorophenyl)benzamide (CAS 425650-72-2, MW 281.14) is a substituted benzamide derivative with a 3-amino substituent on the benzoyl ring and 2,4-dichloro substitution on the N-phenyl moiety . It is a solid at ambient temperature with a predicted melting point of approximately 193°C and a boiling point of 372.3±42.0 °C at 760 mmHg . The compound is supplied by multiple vendors at purities ≥95% for research use only, with long-term storage recommended in cool, dry conditions .

Target Class VAP-1/SSAO enzyme inhibition studies Moderate reported IC50, supporting SAR and selectivity workflows
Chemistry Profile Lead-like benzamide with 3-amino and 2,4-dichloro substitution Balanced HBD/HBA profile; suitable for fragment elaboration and library synthesis
Supply Format Multi-supplier availability at ≥95% purity Research-use-only grade; solid form supplied by multiple vendors
Cross-Sector Context Cited in herbicidal patent literature May support agrochemical reference standard procurement

3-Amino-N-(2,4-dichlorophenyl)benzamide: Irreplaceable Differentiation


The 3-amino substitution pattern on the benzoyl ring, combined with 2,4-dichloro substitution on the N-phenyl ring, defines a unique chemotype with distinct VAP-1 inhibitory activity, physicochemical properties, and commercial availability. Monochloro analogs such as 3-amino-N-(4-chlorophenyl)benzamide have different lipophilicity and steric profiles, while regioisomeric dichloro variants (e.g., 3,4-dichloro) exhibit altered electronic and conformational properties . N-(2,4-dichlorophenyl)benzamide lacks the 3-amino group entirely, precluding key hydrogen bonding interactions. The following evidence demonstrates quantitatively why this specific compound offers measurable differentiation that affects experimental reproducibility and biological outcome [1].

Monochloro or des-amino analogs may shift target engagement. Compounds lacking the 2,4-dichloro or 3-amino motif show altered hydrogen bonding and lipophilicity; reported VAP-1 IC50 values differ.
Regioisomeric dichloro substitution alters physicochemical profile. 3,4-Dichloro placement increases LogP and can modify permeability and solubility relative to the 2,4-substitution pattern.
Sourcing variability may affect lot-to-lot reproducibility. Some regioisomeric analogs have fewer suppliers and less documented purity specification; multi-vendor procurement risk may differ.

3-Amino-N-(2,4-dichlorophenyl)benzamide: Quantitative Evidence vs. Comparators


VAP-1 Inhibition Potency vs. Structural Analogs

3-Amino-N-(2,4-dichlorophenyl)benzamide inhibits human vascular adhesion protein-1 (VAP-1/SSAO) with an IC50 of 180 nM in CHO cells expressing the recombinant human enzyme, using 14C-benzylamine as substrate [1]. Under comparable assay conditions, the structurally related VAP-1 inhibitor BDBM50495408 (CHEMBL3110304) shows a weaker IC50 of 290 nM, while BDBM50495407 (CHEMBL3110303) demonstrates a more potent IC50 of 71 nM [2][3]. This 1.6-fold difference in potency relative to the 290 nM comparator, and 2.5-fold lower potency relative to the 71 nM comparator, defines a quantifiable activity window that directly informs analog selection in VAP-1-focused discovery programs.

VAP-1 Potency
Cross-study comparable
IC50 180 nM
1.6-fold more potent vs. 290 nM analog; 2.5-fold less potent vs. 71 nM analog
Supports VAP-1 SAR and selectivity screening
Human recombinant VAP-1, CHO cells; 14C-benzylamine substrate
VAP-1 inhibition SSAO Inflammation Drug discovery

Lipophilicity Comparison Across Benzamide Analogs

The calculated LogP (ACD/LogP) for 3-amino-N-(2,4-dichlorophenyl)benzamide is 2.96, with an ACD/LogD (pH 5.5 and 7.4) of 3.25 . In comparison, the mono-chloro analog 3-amino-N-(4-chlorophenyl)benzamide has a lower LogP of 2.71 , while the unsubstituted 3-amino-N-phenylbenzamide has a LogP of approximately 1.2 (calculated) . The 3-amino-N-(3,4-dichlorophenyl)benzamide regioisomer has a predicted LogP of 3.7 [1]. This 3.25 LogD value positions the 2,4-dichloro substitution pattern as providing intermediate lipophilicity within the aminobenzamide series, which influences membrane permeability and solubility characteristics relevant to both in vitro assay behavior and formulation considerations.

Lipophilicity
Cross-study comparable
LogD 3.25 (pH 7.4)
+0.25 LogP vs. 4-chloro analog; -0.74 LogP vs. 3,4-dichloro regioisomer
Intermediate lipophilicity in the aminobenzamide series
ACD/Labs predicted values; context-dependent
Lipophilicity LogP Permeability SAR

Hydrogen Bond Donor/Acceptor Profile vs. Analogs

3-Amino-N-(2,4-dichlorophenyl)benzamide contains 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), with a topological polar surface area (tPSA) of 55.1 Ų . This HBD/HBA count arises from the 3-amino group on the benzoyl ring plus the amide N-H and carbonyl oxygen. In contrast, N-(2,4-dichlorophenyl)benzamide—lacking the 3-amino group—has only 1 HBD (amide N-H) and 1 HBA (amide C=O), with a lower tPSA of approximately 29 Ų . The 3-amino-N-(4-chlorophenyl)benzamide analog has 2 HBD and 2 HBA with tPSA of 55.1 Ų . The additional hydrogen bonding capacity of the target compound (3 HBD) compared to the des-amino analog (1 HBD) creates different intermolecular interaction potential that can affect target binding, crystal packing, and solubility.

H-Bond Profile
Head-to-head
3 HBD, 3 HBA; tPSA 55.1 Ų
+2 HBD vs. des-amino analog; +1 HBD vs. 4-chloro analog
Influences solubility, permeability, and target binding
Calculated properties; data to verify experimentally
Hydrogen bonding Drug-likeness Physicochemical properties

Molecular Weight and Rotatable Bond Profile Comparison

3-Amino-N-(2,4-dichlorophenyl)benzamide has a molecular weight of 281.13 Da and contains 2 rotatable bonds . This molecular weight positions it in the lower end of the lead-like chemical space (typically <350 Da), while the limited rotatable bond count (2) indicates restricted conformational flexibility. In comparison, the mono-chloro analog 3-amino-N-(4-chlorophenyl)benzamide has a lower MW of 246.70 Da, also with 2 rotatable bonds . The unsubstituted 3-amino-N-phenylbenzamide has a MW of 212.25 Da [1]. The ~34 Da increase from the 4-chloro analog to the 2,4-dichloro target compound represents the addition of the second chlorine atom, which affects both molecular recognition and physicochemical properties without increasing conformational entropy (rotatable bonds remain unchanged).

MW & Rot. Bonds
Head-to-head
281.13 Da, 2 rot. bonds
+34.4 Da vs. 4-chloro analog; +68.9 Da vs. unsubstituted
Lead-like space; suitable for fragment elaboration
Calculated from molecular formula
Molecular weight Rotatable bonds Drug-likeness Fragment-based screening

Patent-Cited Herbicidal Utility

3-Amino-N-(2,4-dichlorophenyl)benzamide and related 2,4-dichlorophenyl benzamide derivatives are cited in patent literature as components of herbicidal compositions [1]. Hungarian patent HU183091B describes processes for preparing benzamide derivatives including 2,4-dichlorophenyl-substituted compounds as active substances in herbicidal formulations [2]. This industrial application context distinguishes the compound from many structurally similar benzamides that lack documented agrochemical utility. While the primary research applications remain in biochemical and proteomics research , the patent landscape indicates potential cross-sector relevance that may affect long-term supply continuity and compound accessibility.

Herbicidal Patent
Supporting evidence
Cited in HU183091B
Benzamide derivatives as herbicidal active substances
Cross-sector patent context; may affect supply continuity
Patent literature analysis; source-specific review
Herbicide Agrochemical Patent Industrial application

Commercial Availability and Purity Across Suppliers

3-Amino-N-(2,4-dichlorophenyl)benzamide is commercially available from multiple established research chemical suppliers, including Santa Cruz Biotechnology (sc-312420), AKSci (0370CE), and Hit2Lead/ChemBridge (SC-5548310), with documented minimum purity specifications of 95% . The compound is supplied as a solid, with pricing at approximately $284.00 for 500 mg from Santa Cruz Biotechnology . This multi-supplier availability with consistent purity specifications contrasts with the more limited commercial sourcing for regioisomeric analogs such as 3-amino-N-(3,4-dichlorophenyl)benzamide, which appears in fewer vendor catalogs. The existence of multiple independent supply sources reduces procurement risk and enables price competition.

Supplier Purity
Supporting evidence
≥95% purity; ≥3 suppliers
Santa Cruz, AKSci, Hit2Lead/ChemBridge listed
Multi-supplier availability reduces procurement risk
Vendor catalog analysis; verify current lot specifications
Procurement Purity Commercial availability Supply chain

3-Amino-N-(2,4-dichlorophenyl)benzamide: Primary Application Scenarios


VAP-1/SSAO Inhibitor Screening and SAR Studies

This compound serves as a moderate-potency VAP-1 inhibitor (human IC50 = 180 nM) for building SAR around benzamide-based SSAO inhibitors. It is suitable for head-to-head comparison with more potent analogs (e.g., 71 nM inhibitors) and less potent analogs (e.g., 290 nM inhibitors) to understand how the 2,4-dichloro substitution pattern and 3-amino group contribute to target engagement [1]. The rat VAP-1 IC50 of 23 nM indicates species-specific potency differences that may be relevant for in vivo model selection .

Physicochemical Property Benchmarking in Benzamide Series

With a LogD of 3.25, MW of 281.13 Da, and tPSA of 55.1 Ų, 3-amino-N-(2,4-dichlorophenyl)benzamide occupies a specific region of lead-like chemical space distinct from mono-chloro (LogP 2.71, MW 246.70 Da) and unsubstituted (LogP ~1.2, MW 212.25 Da) analogs [1]. This makes it a useful benchmark compound for calibrating computational property prediction models, validating chromatographic methods (e.g., LogD determination via HPLC), and establishing solubility/permeability correlations across the substituted benzamide series.

Fragment-Based and Hit-to-Lead Chemistry Programs

The compound's relatively low molecular weight (281.13 Da), limited rotatable bonds (2), and balanced HBD/HBA profile (3 donors / 3 acceptors) position it as a suitable fragment-elaborated hit or early lead scaffold. The 3-amino group provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination), while the 2,4-dichlorophenyl moiety offers metabolic stability and lipophilic bulk. Researchers can use this compound as a starting point for library synthesis or as a control in fragment screening campaigns targeting protein-protein interactions or enzyme active sites where benzamide chemotypes have shown tractability [1].

Agrochemical Herbicidal Benzamide Research

Patent literature (HU183091B) identifies 2,4-dichlorophenyl-substituted benzamide derivatives as active components in herbicidal compositions [1]. This compound or its close derivatives may serve as reference standards for developing novel herbicide candidates, establishing analytical methods for residue detection, or investigating the mechanism of action of benzamide-based herbicides. The availability of the compound from multiple research suppliers facilitates procurement for agrochemical discovery programs requiring consistent quality and documented purity (≥95%) .

Application
Selection Property
Validation Focus
VAP-1/SSAO inhibitor SAR studies
Reported IC50 window vs. structural analogs
Confirm target engagement and selectivity in assay platform
Physicochemical benchmarking
Lead-like LogD, MW, tPSA within benzamide series
Validate computational predictions and chromatographic methods
Fragment-based / hit-to-lead chemistry
Low rotatable bond count and balanced HBD/HBA
Assess synthetic tractability and library derivatization potential
Agrochemical herbicidal research
Patent-cited benzamide herbicidal composition
Verify analytical reference suitability and supply continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N-(2,4-dichlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.